tert-Butyl p-nitroperbenzoate
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Overview
Description
tert-Butyl p-nitroperbenzoate: is an organic compound with the molecular formula C11H13NO5. It is a perester, which is an ester of peroxybenzoic acid. This compound is known for its use in various chemical reactions, particularly in the field of organic synthesis. It contains a tert-butyl group, a nitro group, and a perbenzoate moiety, making it a versatile reagent in chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl p-nitroperbenzoate can be synthesized through the reaction of p-nitrobenzoyl chloride with tert-butyl hydroperoxide in the presence of a base such as pyridine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (around -20°C) to ensure the stability of the perester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while ensuring safety due to the potential hazards associated with peresters.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl p-nitroperbenzoate primarily undergoes oxidation reactions. It is commonly used as an oxidizing agent in organic synthesis, particularly in the enantioselective allylic oxidation of olefins .
Common Reagents and Conditions: The compound is often used in combination with copper complexes of chiral ligands, such as bisoxazoline or pybox ligands. The reactions are typically carried out at room temperature or slightly elevated temperatures, and solvents like dichloromethane or acetonitrile are used .
Major Products Formed: The major products formed from the oxidation reactions involving this compound are allylic esters. These esters can be further transformed into various valuable compounds, including chiral alcohols and other functionalized olefins .
Scientific Research Applications
tert-Butyl p-nitroperbenzoate has several applications in scientific research:
Chemistry:
- It is widely used in the enantioselective allylic oxidation of olefins, a crucial transformation in organic synthesis .
- It serves as an oxidizing agent in various other organic reactions, contributing to the synthesis of complex molecules.
Biology and Medicine:
- The compound’s ability to induce specific chemical transformations makes it valuable in the synthesis of biologically active molecules and pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl p-nitroperbenzoate involves the generation of reactive oxygen species (ROS) during its decomposition. These ROS can initiate oxidation reactions by abstracting hydrogen atoms from substrates, leading to the formation of new chemical bonds. The compound’s effectiveness in enantioselective oxidations is attributed to its interaction with chiral copper complexes, which provide the necessary stereocontrol for the reactions .
Comparison with Similar Compounds
tert-Butyl peroxybenzoate: Another perester with similar oxidizing properties but without the nitro group.
tert-Butyl hydroperoxide: A simpler peroxide used in various oxidation reactions but lacks the specificity provided by the perbenzoate moiety.
Uniqueness: tert-Butyl p-nitroperbenzoate is unique due to the presence of the nitro group, which enhances its reactivity and selectivity in certain oxidation reactions. This makes it a valuable reagent in enantioselective transformations, where high stereocontrol is required .
Properties
CAS No. |
16166-61-3 |
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Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
tert-butyl 4-nitrobenzenecarboperoxoate |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 |
InChI Key |
QWTWJIZWUSGKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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